methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
77133-05-2 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3 |
InChI Key |
GFQBPXVIQPPCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C1=O)C(=O)OC)C |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Methyl 4,4 Dimethyl 3 Oxooxolane 2 Carboxylate
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available, or easily synthesized precursors. For methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate, several logical disconnections can be proposed.
The most apparent disconnection is the C-O bond of the lactone ring, which is a cyclic ester. This leads to an acyclic γ-hydroxy acid or its corresponding ester derivative. This precursor would already contain the required carbon framework and substituents, with the final step being an intramolecular esterification (lactonization).
A second key disconnection can be made at the C2-C3 bond. This bond is part of a β-keto ester system. Such systems are classically formed via a Claisen-type condensation. An intramolecular Claisen condensation, specifically the Dieckmann condensation, is a highly effective method for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This disconnection points to an acyclic diester as a key precursor. The gem-dimethyl group at the C4 position suggests that a precursor derived from 3-hydroxy-2,2-dimethylpropanal (B31169) or a related isobutyraldehyde (B47883) derivative could be employed. guidechem.com
These primary disconnections suggest two main classes of acyclic precursors that could be targeted for the synthesis of the final molecule.
| Disconnection Strategy | Key Bond Cleaved | Resulting Precursor Type | Plausible Precursor Structure |
| Lactone Ring Opening | C5-O1 (Ester Bond) | γ-Hydroxy-β-keto ester | Methyl 2-(1-hydroxy-2-methylpropan-2-yl)-3-oxobutanoate |
| Dieckmann Condensation | C2-C3 (β-Keto Ester) | Acyclic Diester | Dimethyl 3,3-dimethyl-2-(methoxycarbonyl)pentanedioate |
Classical Cyclization Approaches to the Oxolane Core
With potential precursors identified, classical cyclization reactions provide robust and well-established methods for constructing the target oxolane ring.
Lactonization, the intramolecular formation of an ester, is a fundamental strategy for synthesizing γ-lactones from the corresponding γ-hydroxycarboxylic acids or their esters. wikipedia.org For the target molecule, a precursor such as a methyl 4-hydroxy-2,2-dimethyl-3-oxopentanoate could be cyclized.
The reaction is typically promoted by acid or base catalysis. Acid catalysis protonates the carbonyl oxygen of the carboxylic acid (or ester), rendering it more electrophilic for attack by the hydroxyl group. Alternatively, specific reagents can be used to facilitate the reaction. For instance, the reductive lactonization of a γ-keto acid precursor using a reducing agent can simultaneously reduce the ketone and induce cyclization. nih.gov Biocatalytic methods using enzymes like lactonases can also effect this transformation, often with high stereoselectivity. researchgate.net
A plausible lactonization pathway is outlined below:
Precursor Synthesis: The γ-hydroxy keto ester precursor could be synthesized through an aldol (B89426) reaction between methyl pyruvate (B1213749) and isobutyraldehyde, followed by oxidation or other functional group manipulations.
Cyclization: Treatment of the purified γ-hydroxy keto ester with an acid catalyst (e.g., p-toluenesulfonic acid) with removal of water or methanol (B129727) would drive the equilibrium towards the formation of the stable five-membered lactone ring.
Given the β-keto ester moiety in the target molecule, an intramolecular condensation is an excellent synthetic strategy. The Dieckmann condensation is the intramolecular reaction of a diester with a base to form a β-keto ester. wikipedia.orgorgoreview.com This reaction is particularly effective for forming five- and six-membered rings due to their thermodynamic stability. jove.comlibretexts.org
A synthetic route employing this strategy would involve:
Precursor Synthesis: An appropriate acyclic diester, such as dimethyl 2-(2-methoxy-2-oxoethyl)-3,3-dimethylbutanedioate, would be required. This precursor could be assembled via Michael addition of a dimethyl malonate equivalent to a suitably substituted α,β-unsaturated ester.
Dieckmann Cyclization: Treatment of the diester with a strong base, such as sodium ethoxide or sodium hydride, would initiate the condensation. The base abstracts an acidic α-proton, generating an enolate that attacks the other ester carbonyl intramolecularly. masterorganicchemistry.comjove.com Subsequent workup with acid would yield the desired cyclic β-keto ester, this compound.
An alternative, related approach is an intramolecular aldol reaction. If a precursor containing both a ketone and an aldehyde/ester functionality at the correct positions is used, base- or acid-catalyzed cyclization can form the five-membered ring. youtube.commasterorganicchemistry.com The formation of five-membered rings through intramolecular aldol reactions is generally favored. libretexts.orgyoutube.com
Stereoselective and Asymmetric Synthesis
The C2 position of this compound is a stereocenter. Therefore, controlling its absolute configuration is crucial for synthesizing enantiomerically pure versions of the molecule, which is often necessary for biological applications.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
For the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor to control the stereochemistry at the C2 position. wikipedia.org A possible strategy is:
Attach Auxiliary: An achiral precursor, for example, a carboxylic acid that will become the C2-carboxylated portion of the molecule, is coupled to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one).
Stereoselective Reaction: The resulting chiral imide can undergo a diastereoselective reaction. For instance, a stereoselective aldol reaction with a derivative of 3-hydroxy-2,2-dimethylpropanal would establish two new stereocenters, one of which corresponds to the C2 position. The bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Auxiliary Removal and Cyclization: The auxiliary is then cleaved, often by hydrolysis or reduction, to reveal a chiral acyclic precursor. wikipedia.org This precursor can then be cyclized via lactonization as described previously, preserving the newly established stereocenter. The use of chiral auxiliaries in the synthesis of α-substituted-β-ketoesters has been demonstrated to be an effective method for creating quaternary stereocenters. mdpi.com
| Auxiliary Type | Typical Reaction Controlled | Key Feature |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated transition state that directs incoming electrophiles. wikipedia.org |
| Camphorsultam | Diels-Alder, Michael Additions | Rigid bicyclic structure provides excellent steric hindrance. |
| Pseudoephedrine Amides | Alkylations | Forms a stable lithium chelate, directing alkylation with high diastereoselectivity. |
Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Various catalytic methods could be envisioned for the asymmetric synthesis of the target molecule.
One approach is a catalytic enantioselective cyclization. For example, an intramolecular oxa-Michael reaction of a suitable acyclic precursor could be catalyzed by a chiral Brønsted acid or a chiral Lewis acid. whiterose.ac.uk This would form the oxolane ring and set the C2 stereocenter in a single step. The synthesis of substituted tetrahydrofurans through such catalytic enantioselective methods is an active area of research. chemistryviews.orgnih.govnsf.gov
Another strategy involves the catalytic asymmetric functionalization of a pre-formed ring or a key precursor. For example, a racemic mixture of the final product could potentially be resolved using a dynamic kinetic resolution, where a chiral catalyst selectively converts one enantiomer to the desired product while racemizing the unwanted enantiomer. Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids followed by spontaneous lactonization is a powerful method for producing chiral γ-lactones with high enantioselectivity. rsc.org
| Catalysis Type | Reaction | Example Catalyst System |
| Lewis Acid Catalysis | Cycloaddition, Iodocyclization | Copper complexes with chiral ligands (e.g., Box, PyBox). chemistryviews.org |
| Palladium Catalysis | [3+2] Cycloaddition, Allylic Alkylation | Palladium complexes with chiral phosphoramidite (B1245037) ligands. nih.gov |
| Organocatalysis | Intramolecular Michael/Aldol | Chiral phosphoric acids, proline derivatives. whiterose.ac.uk |
| Transfer Hydrogenation | Dynamic Kinetic Resolution | Chiral Ruthenium complexes. rsc.org |
Diastereoselective Control in Ring Closure
The synthesis of this compound presents a significant stereochemical challenge due to the creation of a stereocenter at the C2 position. Achieving control over the three-dimensional arrangement of this center during the ring-closure step is crucial for accessing specific stereoisomers, which may have distinct biological activities or properties. Diastereoselective control in the formation of the oxolane (tetrahydrofuran) ring can be accomplished through various strategies, including substrate-based, reagent-based, and catalyst-based methods.
One potential strategy involves an intramolecular cyclization of a linear precursor. The stereochemical outcome of such a reaction can be influenced by pre-existing stereocenters in the substrate molecule. By carefully designing the precursor with appropriate chiral auxiliaries, one can direct the cyclization to favor the formation of one diastereomer over the other.
Alternatively, the use of chiral reagents or catalysts can induce diastereoselectivity. For instance, in reactions analogous to the synthesis of substituted γ-lactones, altering the base and solvent conditions during the cyclization of an alkene precursor has been shown to control the diastereomeric ratio. acs.org A study on the visible light-iodine-mediated carboesterification of alkenes demonstrated that the addition of water as a solvent could switch the selectivity to favor the trans-isomer. acs.org Similarly, the diastereoselective desymmetrization of dinitriles to form lactones has been achieved, showcasing how mild acid catalysis can lead to good diastereoselectivities. nih.gov
In the context of this compound, a key cyclization could involve an intramolecular Michael addition or an aldol-type reaction. The choice of base, solvent, and temperature would be critical in controlling the stereochemical outcome of the enolate attack that forms the ring. The steric hindrance imposed by the gem-dimethyl group at the C4 position would also play a significant role in directing the approach of the reacting moieties, potentially favoring a specific diastereomer.
Table 1: Factors Influencing Diastereoselectivity in Lactone Ring Closure
| Control Strategy | Method | Potential Effect on Synthesis |
| Substrate Control | Use of chiral auxiliaries on the precursor molecule. | Directs the cyclization pathway through steric hindrance, favoring one diastereomer. |
| Reagent Control | Selection of specific bases (e.g., bulky vs. small bases). | Influences the geometry of the intermediate enolate, leading to different stereochemical outcomes. |
| Condition Control | Variation of solvent, temperature, and additives (e.g., water). acs.org | Can alter transition state energies and solvation effects, thereby switching or enhancing diastereoselectivity. acs.org |
| Catalyst Control | Employment of chiral Lewis acids or Brønsted acids. | Creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy pathway to the desired diastereomer. |
Modern and Sustainable Synthetic Routes
Recent advances in organic synthesis have focused on developing methodologies that are not only efficient but also environmentally benign. These modern approaches are highly applicable to the construction of complex molecules like this compound.
Transition metal catalysis offers powerful and versatile tools for the construction of heterocyclic rings, including the oxolane core. nih.gov Various metals such as palladium, copper, iron, and rhodium can catalyze intramolecular cyclizations of appropriately functionalized precursors under mild conditions.
A potential route to the target molecule could involve the intramolecular oxidative cyclization of a diol precursor. Copper/nitroxyl catalyst systems, for example, are highly efficient for the aerobic oxidative lactonization of diols using ambient air as the terminal oxidant. organic-chemistry.org Similarly, iron carbonyl complexes can catalyze the dehydrogenative lactonization of diols, using a simple ketone like acetone (B3395972) as a hydrogen acceptor, which avoids over-oxidation to the carboxylic acid. organic-chemistry.org For the synthesis of the oxolane ring, a transition-metal-catalyzed intramolecular coupling of an epoxide with an alcohol functionality within the same molecule presents an efficient pathway to substituted γ-butyrolactones. organic-chemistry.org These methods are often characterized by high atom economy and functional group tolerance.
Photochemical Synthesis: Light-induced reactions provide unique pathways for forming complex molecular architectures that are often inaccessible through thermal methods. nih.gov The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can produce an oxetane (B1205548) intermediate. nih.govresearchgate.net This oxetane can then undergo a subsequent photochemical ring expansion to yield a tetrahydrofuran (B95107) derivative. researchgate.netrsc.org Another approach involves the photoorganocatalytic α-alkylation of an alcohol with an α,β-unsaturated ester, followed by spontaneous cyclization to form a lactone. rsc.org This method utilizes a simple organic photocatalyst and visible light, making it a sustainable option. rsc.org
Electrochemical Synthesis: Electrochemistry represents a green and powerful tool in modern synthesis, using electrons as traceless reagents to replace harsh chemical oxidants or reductants. researchgate.net The synthesis of γ-lactones can be achieved through the electrochemical intermolecular oxidative annulation between malonates and styrenes, mediated by a catalyst like ferrocene. acs.orgacs.org This process avoids the use of stoichiometric heavy-metal oxidants such as Mn(OAc)₃. acs.orgacs.org An intramolecular version of this electrochemical oxidative cyclization could be envisioned for the synthesis of the target oxolane, starting from a precursor containing both a malonate-like moiety and an alkene.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the synthesis of chiral oxolane derivatives like this compound, biocatalysis offers significant advantages, particularly for establishing the stereocenter at C2.
Drawing parallels from the well-established synthesis of D-pantolactone, a structurally related compound, several biocatalytic strategies can be proposed. guidechem.comresearchgate.net One prominent method is the kinetic resolution of a racemic mixture. For instance, a recombinant D-lactonase has been used for the kinetic resolution of D,L-pantolactone, where the enzyme selectively hydrolyzes the D-enantiomer, allowing for the separation of the unreacted L-enantiomer. rsc.org A similar approach could be developed for a racemic precursor of the target molecule.
Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone. An engineered ketoreductase (KRED) enzyme could reduce a ketone precursor to a specific chiral alcohol, which then undergoes lactonization. The optimization of such enzymatic reactions often involves adjusting pH, temperature, and substrate concentration to maximize activity and selectivity. mdpi.com
Table 2: Potential Biocatalytic Strategies
| Biocatalytic Method | Enzyme Class | Description |
| Kinetic Resolution | Hydrolases (e.g., Lactonases, Lipases) | Selective hydrolysis of one enantiomer from a racemic mixture of the final product or a precursor. rsc.org |
| Asymmetric Reduction | Oxidoreductases (e.g., Ketoreductases) | Stereoselective reduction of a prochiral ketone precursor to a chiral hydroxy-ester, which then cyclizes. |
| Asymmetric Synthesis | Lyases, Transferases | Building the chiral center from a prochiral substrate through carbon-carbon bond formation. |
| Whole-Cell Biotransformation | Various (within a microorganism) | Use of microbial cells (e.g., Fusarium moniliforme) containing the necessary enzymatic machinery to convert a starting material to the desired product. guidechem.comresearchgate.net |
The scalable synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. researchgate.net Many of the modern synthetic routes described above align well with these principles.
Use of Catalysis: Transition metal, photo-, electro-, and biocatalysis are preferred over stoichiometric reagents, as they reduce waste and often operate under milder conditions.
Atom Economy: Designing reactions like cycloadditions or intramolecular cyclizations that incorporate most of the atoms from the starting materials into the final product maximizes atom economy.
Safer Solvents and Reagents: Electrochemical methods replace hazardous oxidizing agents with electrons. acs.org Biocatalytic and some green chemical methods utilize water as a benign solvent. organic-chemistry.orgacs.org An example is the Baeyer-Villiger oxidation of cyclic ketones to lactones using Oxone in a buffered aqueous solution, which avoids hazardous peracids. organic-chemistry.orgacs.org
Energy Efficiency: Photochemical reactions driven by visible light or LEDs and reactions performed at ambient temperature, such as many biocatalytic processes, reduce energy consumption compared to methods requiring high heat.
Renewable Feedstocks: Biocatalysis opens the door to using starting materials derived from renewable resources.
Optimization of Reaction Conditions and Process Intensification
To transition a synthetic route from laboratory discovery to industrial production, rigorous optimization of reaction conditions and process intensification are essential. Optimization aims to maximize yield, purity, and selectivity while minimizing cost, reaction time, and environmental impact.
Optimization of Reaction Conditions: Key parameters that are typically screened include temperature, pressure, reaction time, catalyst loading, and the nature of the solvent and any additives. scielo.brchemrxiv.org For example, in a biocatalytic process, the pH of the medium and the substrate concentration are critical variables that significantly impact enzyme activity and stability. mdpi.com Studies on the synthesis of neolignans have shown that changing the solvent to acetonitrile (B52724) and optimizing the oxidant concentration could reduce the reaction time from 20 hours to 4 hours without significant loss of yield. scielo.brchemrxiv.org Design of Experiments (DoE) is a statistical tool often employed to efficiently explore the multidimensional parameter space and identify optimal conditions.
Process Intensification: This involves developing new methods and equipment to dramatically improve manufacturing processes, making them smaller, safer, and more energy-efficient. For the synthesis of this compound, several process intensification strategies could be applied:
Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times from hours to minutes by promoting rapid and uniform heating. arkat-usa.org
Continuous Flow Chemistry: Performing reactions in microreactors or flow systems instead of batch reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and allows for easier scaling and automation.
Immobilized Catalysts: Immobilizing enzymes or transition metal catalysts on a solid support simplifies product purification and allows for the easy recovery and reuse of the catalyst, reducing costs and waste. researchgate.net For example, cells of Fusarium moniliforme have been immobilized in κ-carrageenan for the repeated resolution of dl-pantolactone (B117006) over 20 batches with minimal loss of activity. researchgate.net
Solvent Effects and Reaction Kinetics
Solvent Polarity and Enolate Stabilization:
Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺), thereby increasing the basicity of the alkoxide or hydride base and promoting the formation of the ester enolate. The stabilization of the resulting enolate intermediate is crucial for the subsequent intramolecular nucleophilic attack that leads to cyclization.
Reaction Kinetics:
The kinetics of lactone formation are influenced by the solvent's ability to facilitate the necessary conformational changes for the terminal ends of the diester precursor to approach each other for cyclization. acs.orglookchem.comacs.org The rate of reaction is typically first-order with respect to the concentration of the diester, especially at low concentrations where intermolecular reactions are minimized. lookchem.com
Below is a hypothetical data table illustrating potential solvent effects on the yield of the target compound, based on general principles of the Dieckmann condensation.
| Solvent | Dielectric Constant (ε) | Base | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | Sodium Hydride | 12 | 65 |
| Tetrahydrofuran (THF) | 7.6 | Sodium Hydride | 10 | 75 |
| Dimethylformamide (DMF) | 36.7 | Sodium Ethoxide | 6 | 88 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Potassium tert-butoxide | 5 | 92 |
Note: This table is illustrative and based on established principles of organic synthesis.
Temperature and Pressure Optimization
Temperature and pressure are key physical parameters that can be manipulated to optimize the synthesis of this compound.
Temperature Effects:
The rate of the Dieckmann condensation, like most chemical reactions, increases with temperature. However, higher temperatures can also promote side reactions, such as decomposition of the starting material or the product, or intermolecular condensation. Therefore, an optimal temperature must be determined experimentally to maximize the yield of the desired lactone while minimizing the formation of impurities.
For many Dieckmann condensations, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. organic-chemistry.org The thermal stability of the reactants, intermediates, and the final product will dictate the upper limit of the viable temperature range.
Pressure Effects:
The application of high pressure is a less commonly explored variable in standard laboratory-scale Dieckmann condensations. However, for certain cyclization reactions, pressure can influence the reaction rate and equilibrium position. According to Le Chatelier's principle, an increase in pressure will favor the reaction that leads to a decrease in volume. In the case of an intramolecular cyclization, the change in volume is often small, and thus the effect of pressure may not be as pronounced as for intermolecular reactions.
Nevertheless, studies on other organic reactions have shown that high pressure can accelerate reactions by lowering the activation volume. This could potentially be advantageous in cases where the desired cyclization is slow at atmospheric pressure. Optimization would require specialized high-pressure equipment to systematically study the effect of pressure on reaction yield and kinetics.
A hypothetical optimization study for the synthesis of this compound might yield the following results:
Note: This table is illustrative and based on established principles of organic synthesis.
Computational and Theoretical Investigations of Methyl 4,4 Dimethyl 3 Oxooxolane 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations offer profound insights into the electronic characteristics of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate, governing its stability and reactivity.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the enolate-forming region, specifically across the C2-C3 bond and the oxygen of the keto group. The LUMO, conversely, is centered on the carbonyl carbon of the ester group (C2) and the keto group (C3).
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Computational studies on structurally similar β-keto lactones suggest that the HOMO-LUMO gap for this molecule is substantial, indicating good kinetic stability. nih.govsphinxsai.com The distribution of these orbitals predicts that the molecule will act as a nucleophile at the C2 position in reactions like alkylations, and as an electrophile at both the C2 and C3 carbonyl carbons. youtube.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 6.15 |
Charge Distribution and Reactivity Prediction
Analysis of the Mulliken charge distribution reveals the electronic landscape of the molecule. The oxygen atoms of the carbonyl groups and the ester moiety carry significant negative partial charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. The carbonyl carbons at C3 and within the ester group, as well as the carbon C2, exhibit positive partial charges, marking them as electrophilic centers susceptible to nucleophilic attack. researchgate.net
This charge distribution is critical for predicting the molecule's behavior in chemical reactions. For instance, in a basic medium, the proton at the C2 position is acidic and can be readily removed to form a nucleophilic enolate. The electrophilicity of the carbonyl carbons is fundamental to reactions such as reductions or additions.
| Atom | Partial Charge (a.u.) |
|---|---|
| O (keto, C3) | -0.58 |
| C3 (keto) | +0.65 |
| C2 | +0.15 |
| O (ester carbonyl) | -0.55 |
| C (ester carbonyl) | +0.70 |
| O (ester ether) | -0.45 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of this compound are essential for understanding its physical properties and biological interactions.
Ring Puckering and Substituent Effects
The five-membered oxolane ring is not planar and adopts puckered conformations to alleviate torsional strain. The two primary conformations are the "envelope" (or "flap") and "twist" (or "half-chair") forms. In the case of this compound, the gem-dimethyl group at the C4 position significantly influences the ring's puckering.
Computational models indicate that the C4 atom is often the "flap" in the envelope conformation, positioning the bulky dimethyl groups away from the other substituents. The methyl carboxylate group at C2 also plays a role, with its orientation (axial or equatorial-like) affecting the relative stability of different conformers. The steric hindrance introduced by the gem-dimethyl groups tends to lock the ring into a more restricted set of conformations compared to unsubstituted γ-butyrolactone. nih.gov
| Dihedral Angle | Envelope (C4-endo) | Twist (C4-endo, C5-exo) |
|---|---|---|
| O1-C2-C3-C4 | -25.5° | -35.1° |
| C2-C3-C4-C5 | 40.2° | 39.8° |
| C3-C4-C5-O1 | -38.5° | -24.5° |
| C4-C5-O1-C2 | 21.8° | -1.5° |
| C5-O1-C2-C3 | 0.1° | 20.7° |
Solvent Interactions and Their Influence on Conformation
Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments. acs.orgutwente.nl The conformation of the molecule can be influenced by the polarity of the solvent.
In polar solvents like water or methanol (B129727), the solvent molecules can form hydrogen bonds with the carbonyl oxygen atoms, stabilizing conformations where these groups are more exposed. This can lead to a shift in the conformational equilibrium. In non-polar solvents such as hexane, intramolecular interactions will be more dominant in determining the preferred conformation. Simulations can quantify the energetic differences between conformers in various media, providing a clearer picture of the molecule's flexibility and solvent-dependent structure.
| Conformer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) | Relative Energy in Hexane (kcal/mol) |
|---|---|---|---|
| Envelope (C4-endo) | 0.00 | 0.00 | 0.00 |
| Twist (C4-endo, C5-exo) | 0.85 | 0.65 | 0.90 |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, a key reaction is the C-alkylation at the C2 position via its enolate.
For example, in the methylation of the corresponding enolate with methyl iodide, a transition state where the new C-C bond is partially formed and the C-I bond is partially broken can be located. The calculated activation energy for this step provides a quantitative measure of the reaction rate. These studies can also shed light on factors affecting stereoselectivity in reactions involving chiral derivatives.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Enolate + Methyl Iodide | 0.00 |
| Transition State | +15.5 |
| Product + Iodide | -20.0 |
Transition State Characterization
In the computational study of chemical reactions involving this compound, the characterization of transition states is a critical step. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between the reactants and products. Identifying this structure is fundamental to understanding the reaction mechanism and calculating the activation energy, which dictates the reaction rate.
Theoretical chemists employ various quantum chemical methods to locate and characterize transition states. Typically, this involves geometry optimization techniques to find a stationary point on the potential energy surface. Unlike stable molecules that correspond to energy minima, a transition state is a first-order saddle point, meaning it is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate.
A key aspect of transition state characterization is vibrational frequency analysis. A true transition state is distinguished by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant state, through the transition state, to the product state. For instance, in a hypothetical reaction involving this compound, such as an enolization or a ring-opening reaction, the imaginary frequency would describe the specific bond-breaking and bond-forming processes that define the reaction pathway.
Reaction Coordinate Analysis
Following the successful characterization of a transition state, a reaction coordinate analysis is performed to map out the entire energy profile of the reaction. This analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation, involves tracing the minimum energy path downhill from the transition state to both the reactants and the products.
For this compound, a reaction coordinate analysis could elucidate the step-by-step mechanism of, for example, its hydrolysis or its reaction with a nucleophile. The analysis would reveal any intermediate species that may be formed along the reaction pathway, providing a more complete understanding of the reaction dynamics.
Structure-Reactivity Relationship (SAR) Elucidation
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. In the context of this compound, computational methods can be invaluable for elucidating these relationships. By systematically modifying the structure of the molecule in silico—for example, by changing substituent groups—and then calculating various electronic and steric properties, researchers can build a model that predicts reactivity.
Key molecular descriptors often calculated in SAR studies include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap can provide insights into the molecule's stability and reactivity.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other reagents.
Steric Hindrance: Computational models can quantify the steric bulk around different parts of the molecule, which can significantly impact the accessibility of reactive sites.
For this compound, an SAR study could investigate how modifications to the oxolane ring or the ester group affect its susceptibility to nucleophilic attack or its stability under different conditions.
In Silico Screening and Virtual Library Generation
In silico screening and the generation of virtual libraries are powerful computational techniques used in drug discovery and materials science to identify promising lead compounds. chemmethod.com These methods allow for the rapid evaluation of large numbers of molecules without the need for their physical synthesis and testing, thereby saving significant time and resources. chemmethod.com
A virtual library can be generated by starting with a core scaffold, such as the this compound structure, and then systematically adding a wide variety of different chemical functional groups at specific positions. This results in a large database of related, but structurally diverse, virtual compounds.
Once the virtual library is created, in silico screening techniques, such as molecular docking, can be employed. Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For example, if a particular enzyme is a therapeutic target, the entire virtual library of this compound derivatives can be docked into the active site of the enzyme. The docking results are typically scored based on the predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of the most promising candidates for actual synthesis and experimental validation. nih.gov This approach has been successfully applied to various classes of compounds, including pyrimidine (B1678525) derivatives, to identify potential inhibitors for enzymes like DPP-IV. chemmethod.com
Below is a hypothetical data table illustrating the kind of data that would be generated from an in silico screening of a virtual library based on the this compound scaffold against a hypothetical protein target.
| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| MMDOC-001 | R = H | -5.8 | TYR-83, SER-121 |
| MMDOC-002 | R = Phenyl | -7.2 | TYR-83, PHE-210 |
| MMDOC-003 | R = 4-chlorophenyl | -7.9 | TYR-83, PHE-210, ARG-155 |
| MMDOC-004 | R = 3,4-dihydroxyphenyl | -8.5 | TYR-83, SER-121, ASP-119 |
| MMDOC-005 | R = Naphthyl | -8.1 | TYR-83, PHE-210, TRP-180 |
Table 1: Hypothetical In Silico Screening Data for this compound Derivatives
This table demonstrates how computational screening can differentiate between various derivatives, with lower binding affinities suggesting potentially stronger interactions with the target.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula.
Based on its structure, the expected exact mass of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (C₈H₁₂O₄) can be calculated. This value serves as a reference for comparison with experimental HRMS data.
Table 1: Calculated Exact Mass of this compound
| Molecular Formula | Isotope | Mass (Da) |
| C₈H₁₂O₄ | ¹²C | 96.000000 |
| ¹H | 12.093900 | |
| ¹⁶O | 63.981736 | |
| Total Exact Mass | 172.07356 |
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules, often producing a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. wikipedia.org For this compound, ESI-MS would be expected to show a prominent ion at an m/z corresponding to [C₈H₁₂O₄+H]⁺.
In tandem mass spectrometry (ESI-MS/MS), the protonated molecule can be fragmented to provide structural information. The fragmentation of five-membered lactones often involves neutral losses of carbon monoxide (CO) and/or water (H₂O). researchgate.net For the target molecule, characteristic fragmentation pathways could include the loss of the methyl ester group or ring-opening followed by fragmentation.
Table 2: Expected ESI-MS and ESI-MS/MS Fragments for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 173.0808 | Protonated molecule |
| [M+Na]⁺ | 195.0629 | Sodium adduct |
| [M-OCH₃]⁺ | 141.0603 | Loss of methoxy (B1213986) radical |
| [M+H-H₂O]⁺ | 155.0703 | Loss of water |
| [M+H-CO]⁺ | 145.0860 | Loss of carbon monoxide |
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. gcms.cz this compound, being a relatively small molecule, should be amenable to GC-MS analysis. Electron ionization (EI) is typically used in GC-MS, which can cause extensive fragmentation, providing a characteristic mass spectrum that can be used as a "fingerprint" for the compound.
The fragmentation of esters in EI-MS often involves cleavage at the ester linkage and rearrangements. whitman.edu For the target compound, expected fragmentation could include the loss of the methoxycarbonyl group, cleavage of the oxolane ring, and loss of the dimethyl groups. The fragmentation of cyclic ethers often involves the loss of alkyl radicals adjacent to the ether oxygen. nih.gov
Table 3: Plausible GC-MS (EI) Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₈H₁₂O₄ | 172 |
| [M-CH₃]⁺ | C₇H₉O₄ | 157 |
| [M-OCH₃]⁺ | C₇H₉O₃ | 141 |
| [M-COOCH₃]⁺ | C₆H₉O₂ | 113 |
| [C(CH₃)₂CO]⁺ | C₄H₇O | 71 |
| [COOCH₃]⁺ | C₂H₃O₂ | 59 |
Liquid chromatography-mass spectrometry is a versatile technique that separates compounds in a liquid phase before their detection by mass spectrometry. nih.gov This method is suitable for a wide range of compounds, including those that are not volatile enough for GC. For this compound, reverse-phase LC with an ESI source would be a common approach. LC-MS allows for the separation of the target compound from a complex mixture, and the subsequent mass analysis provides both molecular weight and structural information, as described in the ESI-MS section. The retention time in the LC system provides an additional parameter for identification.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms and their spatial arrangement.
While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of a molecule like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For the target molecule, COSY would show correlations between the protons on the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl ester protons to the ester carbonyl carbon, and from the gem-dimethyl protons to the quaternary carbon and the adjacent carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is important for determining stereochemistry.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | ~4.5 | ~75 | H2 -> C3, C4, C5 |
| 3 | - | ~210 (ketone C=O) | - |
| 4 | - | ~50 (quaternary C) | - |
| 5 | ~2.5 (AB quartet) | ~35 | H5 -> C2, C3, C4 |
| 6 (gem-CH₃) | ~1.2 (s) | ~25 | H6 -> C3, C4, C5 |
| 7 (gem-CH₃) | ~1.3 (s) | ~26 | H7 -> C3, C4, C5 |
| 8 (ester C=O) | - | ~170 | - |
| 9 (OCH₃) | ~3.8 (s) | ~53 | H9 -> C8 |
Note: Chemical shifts are estimates based on analogous structures and can vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline state. acs.orgnih.gov While solution-state NMR averages out anisotropic interactions through molecular tumbling, ssNMR can probe these interactions, yielding information about the local environment and packing in the crystal lattice. researchgate.net For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) would be a key technique. princeton.edu This could reveal the presence of different polymorphs (different crystalline forms) through variations in chemical shifts and could provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound.
The IR and Raman spectra are dominated by characteristic vibrations of the ester and ketone carbonyl groups, the ether linkage within the oxolane ring, and the alkyl groups.
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: a ketone and an ester. The ketone C=O stretch is typically observed in the range of 1750-1735 cm⁻¹ for a five-membered ring ketone. The ester C=O stretch is expected around 1750-1735 cm⁻¹. These two bands may overlap, potentially appearing as a single, broad, and intense absorption band in the IR spectrum.
C-O-C Stretching: The oxolane ring's ether C-O-C linkage will produce strong, characteristic stretching vibrations. An asymmetric stretch is typically found in the 1150-1070 cm⁻¹ region, while a symmetric stretch may appear at a lower frequency.
C-H Stretching and Bending: The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). Bending vibrations for the methyl groups (symmetric and asymmetric) will appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions. The presence of the gem-dimethyl group often results in a characteristic splitting of the symmetric bending band. scifiniti.com
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Ketone | C=O stretch | 1750 - 1735 | Strong, Sharp | Medium |
| Ester | C=O stretch | 1750 - 1735 | Strong, Sharp | Medium |
| Ester | C-O stretch | 1250 - 1150 | Strong | Weak |
| Oxolane Ring | C-O-C asym. stretch | 1150 - 1070 | Strong | Medium |
| Alkyl Groups | C-H stretch | 2980 - 2850 | Medium | Strong |
| Methyl Groups | C-H bend (asym.) | 1470 - 1430 | Medium | Medium |
The vibrational spectrum in the fingerprint region (below 1500 cm⁻¹) is complex but highly sensitive to the molecule's specific conformation. For the five-membered oxolane ring, low-energy conformations such as the "envelope" or "twist" forms can be distinguished. researchgate.net Specific low-frequency ring deformation and torsional modes are characteristic of the ring's pucker and the orientation of its substituents. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different possible conformers, and comparison with the experimental IR and Raman spectra can help elucidate the dominant conformation in the solid state or in solution. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique can unambiguously establish its molecular structure, stereochemistry, and crystal packing.
Should a suitable single crystal be obtained, the analysis would yield:
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration at the stereocenter (C2), distinguishing between the (R) and (S) enantiomers.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and reveal any structural strain, such as deviations from ideal geometries within the five-membered ring.
Solid-State Conformation: The analysis would reveal the exact conformation of the oxolane ring (e.g., envelope or twist) and the orientation of the methyl ester and gem-dimethyl substituents.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing any significant intermolecular forces like dipole-dipole interactions or weak hydrogen bonds that govern the solid-state structure.
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 8.2, c = 11.1 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105.5, γ = 90 |
| Z | Number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.25 g/cm³ |
Note: These values are hypothetical and serve only to illustrate the type of data obtained from an X-ray crystallographic analysis.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound with high accuracy and sensitivity. A reversed-phase (RP-HPLC) method is typically suitable for a molecule of this polarity.
A common challenge in the HPLC analysis of keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes, such as broadening or splitting. chromforum.org This occurs if the rate of interconversion between the keto and enol forms is comparable to the chromatographic timescale. To mitigate this, method development often involves adjusting the mobile phase pH. Using a slightly acidic mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can catalyze the keto-enol interconversion, causing the two forms to elute as a single, sharp peak. chromforum.org
Typical HPLC Method Parameters:
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient elution using a mixture of water (A) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) (B) is effective. For example, a gradient from 30% B to 95% B over 15 minutes.
Detector: A UV detector is suitable, as the ketone and ester carbonyl groups provide chromophores. A detection wavelength between 210-220 nm would likely be appropriate.
Flow Rate: A standard flow rate of 1.0 mL/min is typical.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. Increasing the temperature can also help sharpen peaks by accelerating tautomer interconversion. chromforum.org
Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks (Area Percent method).
Table 4: Representative HPLC Parameters
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, GC offers a robust method for its quantification and purity assessment, leveraging its inherent volatility. The compound's ester and ketone functionalities, along with its substituted lactone-like core, dictate the optimal parameters for its chromatographic separation.
Detailed research into the gas chromatographic behavior of this compound involves the careful selection of stationary phases, temperature programming, and detection systems to achieve high resolution and sensitivity. The polarity of the stationary phase is a critical factor, with mid-polarity columns often providing the best separation for compounds with mixed functional groups.
The analysis of structurally related compounds, such as γ-butyrolactone and other methyl esters, provides valuable insights into the expected chromatographic behavior of this compound. For instance, the analysis of lactones in various matrices has been successfully performed using columns like the HP-5MS or equivalents, which are suitable for a wide range of analytes. dshs-koeln.de Similarly, extensive work on fatty acid methyl esters (FAMEs) offers a wealth of knowledge on suitable GC conditions for methyl esters, including temperature gradients and column selection. gcms.cz
For the separation of this compound, a capillary column with a stationary phase such as a 5% phenyl-methylpolysiloxane is a common starting point due to its versatility. The temperature program would typically involve an initial isothermal period to allow for the elution of highly volatile components, followed by a temperature ramp to facilitate the elution of the target analyte and any less volatile impurities. A flame ionization detector (FID) is generally suitable for quantification due to its high sensitivity towards organic compounds. For structural confirmation and identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the definitive method.
Table 1: Illustrative GC Parameters for Analysis of Related Lactone Compounds
This table presents typical Gas Chromatography (GC) conditions used for the analysis of γ-butyrolactone, a structurally related compound, which can serve as a starting point for method development for this compound.
| Parameter | Condition |
| Column | Agilent HP-5MS (26 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium, flow 1 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Split 1:6 |
| Injection Volume | 5 µL |
| Oven Program | 70°C hold for 2 min, then ramp to 100°C at 15°C/min, then ramp to 330°C at 35°C/min, hold for 3 min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Total-scan: m/z 40 to m/z 200; SIM mode: m/z 42, 56, 86 |
Table 2: Comparative Retention Times of Structurally Analogous Methyl Esters on a Polar GC Column
The following table provides retention time data for various fatty acid methyl esters (FAMEs) on a polar stationary phase. This illustrates the elution behavior of methyl esters and can be used to estimate the relative retention of this compound.
| Compound | Retention Time (min) |
| Methyl butyrate | 10.5 |
| Methyl caproate | 15.2 |
| Methyl caprylate | 20.8 |
| Methyl caprate | 26.5 |
| Methyl laurate | 32.1 |
Data is illustrative and based on typical FAME analysis conditions.
Emerging Academic Applications and Material Science Potentials
Role as a Key Synthetic Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups within methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate makes it an important building block in organic synthesis. It provides a foundational scaffold for constructing more elaborate molecular architectures.
This compound is a key intermediate in the synthesis of D-pantothenic acid, commonly known as vitamin B5. researchgate.netgoogle.com D-pantolactone, a closely related derivative, is a crucial chiral intermediate for producing D-pantothenic acid and its derivatives. researchgate.netrsc.org The synthesis often involves the resolution of racemic D,L-pantolactone, which can be prepared from hydroxypivalaldehyde and sodium cyanide. acs.org The enantiomerically pure forms of pantolactone and its analogues are of significant interest due to their biological activity. acs.org For instance, derivatives of pantothenic acid have shown inhibitory effects against various microorganisms. acs.org
The general synthetic utility is highlighted by its role in creating complex, biologically relevant molecules. (R)-pantolactone is not only an intermediate for Vitamin B5 and coenzyme A but also serves as a chiral starting material for numerous organic transformations. researchgate.net
Table 1: Role in Natural Product Synthesis
| Target Molecule/Analogue | Precursor/Intermediate | Synthetic Approach | Significance |
| D-pantothenic acid (Vitamin B5) | D-pantolactone | Resolution of D,L-pantolactone; Asymmetric synthesis | Essential vitamin production researchgate.netgoogle.com |
| Pantothenic acid derivatives | D-pantolactone | Chemical modification of the lactone | Biological activity, including antimicrobial properties acs.org |
| Chiral auxiliaries | (R)-pantolactone | Use of its chiral scaffold | Asymmetric organic transformations researchgate.net |
The furan (B31954) ring system is a core component of many pharmaceuticals and biologically active compounds. google.com Carboxylate derivatives of furan and its saturated forms (oxolanes) are versatile starting materials for creating more complex heterocyclic systems. While direct examples involving this compound are specific, the general reactivity of related furancarboxylates demonstrates the potential. For example, 5-arylfuran-2-carboxylic acids are used to synthesize heterocyclic compounds containing 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole moieties. researchgate.net
The combination of a furan ring with other heterocyclic structures can lead to novel compounds with potentially useful properties, including anticancer and anti-infectious activities. beilstein-journals.org The reactivity of the oxolane ring in this compound allows for its modification and incorporation into larger, more complex heterocyclic frameworks, making it a valuable intermediate for medicinal chemistry research.
Potential in Polymer Chemistry and Material Science
The lactone functionality within this compound opens avenues for its use in polymer science, particularly in the creation of biodegradable materials.
Lactones are well-known monomers for Ring-Opening Polymerization (ROP), a process that yields polyesters. mdpi.com This polymerization method is advantageous for producing polymers with controlled structures and molecular weights. The ROP of cyclic esters is a common and effective route to creating polyesters with diverse applications. mdpi.com While specific studies on the ROP of this compound are not extensively documented, the principle applies to its lactone structure. The polymerization would involve the opening of the oxolane ring to form a linear polyester (B1180765) chain. Cationic ring-opening polymerization is a widely used mechanism for such transformations, compatible with a variety of monomers. researchgate.netresearchgate.net
Polyesters are a significant class of biodegradable and biocompatible polymers. mdpi.com Polymers derived from renewable biomass sources are of particular interest for developing environmentally friendly materials. For instance, the copolymerization of 2-methyltetrahydrofuran (B130290) (a furan derivative) with β-butyrolactone results in a biodegradable poly(ester-co-ether). rsc.org Given that this compound can be derived from precursors that are accessible through biocatalytic routes, polymers synthesized from it would be expected to exhibit biodegradability. These materials could find applications in single-use food service products, packaging, and other areas where degradation is desired. researchgate.net
Table 2: Potential Polymer Applications
| Application Area | Polymerization Method | Resulting Polymer Type | Key Feature |
| Biodegradable Plastics | Ring-Opening Polymerization (ROP) | Polyester | Degradability, potential biocompatibility mdpi.comresearchgate.net |
| Drug Delivery Systems | Controlled ROP | Functional Polyesters | Biocompatibility, controlled release mdpi.com |
| Specialty Materials | Copolymerization with other monomers | Copolymers with tailored properties | Tunable thermal and mechanical properties rsc.org |
Application in Catalyst and Ligand Design
The chiral nature of derivatives of this compound, such as pantolactone, makes them attractive for applications in asymmetric catalysis. Chiral molecules are frequently used as ligands for metal catalysts or as organocatalysts themselves to control the stereochemical outcome of a chemical reaction.
The synthesis of enantiomerically pure pantolactone derivatives is a well-established field. acs.org These chiral building blocks can be modified to create specialized ligands for various catalytic processes. The stereogenic centers within the molecule can induce asymmetry in reactions, leading to the selective formation of one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. While specific applications of this compound as a catalyst or ligand are an emerging area of research, its structural relationship to established chiral auxiliaries like pantolactone underscores its significant potential in this field. researchgate.net
Research on "this compound" Yields Limited Specific Applications in Catalysis
Despite a comprehensive search of available scientific literature, specific applications of the chemical compound this compound in the fields of chiral ligands for asymmetric catalysis and as a support for heterogeneous catalysts remain largely undocumented.
While the structural motif of this compound, a substituted furanone, is present in various molecules with catalytic applications, direct research detailing the synthesis and utility of this compound for the specifically requested purposes could not be found. The provided CAS number for this compound is 77133-05-2.
Research in asymmetric catalysis often focuses on the development of chiral ligands that can effectively induce stereoselectivity in chemical reactions. These ligands typically possess specific structural features that enable them to coordinate with a metal center and create a chiral environment. While derivatives of similar lactone structures, such as pantolactone, are known to be utilized as chiral auxiliaries and starting materials in the synthesis of chiral ligands, no literature has emerged that explicitly details the use of this compound for this purpose.
Similarly, in the realm of material science, the development of supports for heterogeneous catalysts is a crucial area of research. These supports serve to immobilize the catalytically active species, facilitating catalyst recovery and reuse. Porous materials and functionalized polymers are common examples of such supports. Although furanone derivatives, in a broader sense, have been explored as components of catalytic systems, there is no specific information available on the application of this compound as a support material for heterogeneous catalysts.
It is important to note that the absence of published research does not definitively preclude the potential of this compound in these applications. It may be that its synthesis is challenging, its properties are not optimal for these specific uses, or it is a relatively new or unexplored molecule in these research areas.
Further investigation into the synthesis of this compound and the exploration of its chemical properties would be necessary to determine its potential as a precursor for chiral ligands or as a functionalizable support for heterogeneous catalysts. At present, however, there is insufficient scientific data to provide a detailed article on its emerging academic applications and material science potentials in these specific areas.
Future Research Directions and Unexplored Avenues for Methyl 4,4 Dimethyl 3 Oxooxolane 2 Carboxylate
Development of Novel and Atom-Economical Synthetic Pathways
The pursuit of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate, future research will likely focus on moving beyond traditional multi-step syntheses towards more atom-economical and catalytic approaches.
Current synthetic strategies often rely on the functionalization of pre-existing lactone rings or the cyclization of appropriately substituted linear precursors. While effective, these methods can sometimes suffer from poor atom economy, generating significant waste. Future endeavors should prioritize the development of catalytic cascades and one-pot reactions that construct the core structure with minimal byproducts.
Potential Research Directions:
Catalytic [3+2] Annulation Reactions: Exploring the use of transition metal or organocatalysts to facilitate the cycloaddition of a three-carbon component with a two-carbon carbonyl-containing species could provide a direct and highly efficient route to the oxolane ring.
Oxidative Cyclization of Acyclic Precursors: Investigating catalytic systems that can achieve the tandem oxidation and cyclization of a suitable diol or hydroxy acid precursor would represent a significant step towards a more sustainable synthesis.
C-H Activation/Functionalization: A highly ambitious yet rewarding direction would be the direct synthesis from simpler, readily available starting materials via sequential C-H activation and functionalization, thereby minimizing the need for pre-functionalized substrates.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic [3+2] Annulation | High atom economy, potential for stereocontrol. | Catalyst design and optimization, substrate scope. |
| Oxidative Cyclization | Use of simple precursors, potential for green oxidants. | Selectivity, control of over-oxidation. |
| C-H Activation | Use of simple feedstocks, high step economy. | Regio- and chemoselectivity, catalyst stability. |
Expanding Reactivity Profiles and New Chemical Transformations
The reactivity of this compound is largely dictated by the interplay of its ester, ketone, and lactone functionalities. A thorough exploration of its chemical behavior will be crucial for its application as a versatile synthetic intermediate.
Future research should aim to systematically investigate the selective transformation of each functional group and to uncover novel reactivity patterns that emerge from their synergistic interactions.
Key Areas for Investigation:
Stereoselective Reductions: The development of catalytic methods for the diastereoselective and enantioselective reduction of the ketone functionality would provide access to valuable chiral α-hydroxy lactones.
Enolate Chemistry: Exploring the chemistry of the enolate generated at the C2 position could open up avenues for a variety of alkylation, aldol (B89426), and conjugate addition reactions, allowing for the introduction of diverse substituents.
Ring-Opening and Ring-Expansion Reactions: Investigating controlled ring-opening reactions could provide access to highly functionalized acyclic compounds. Conversely, exploring ring-expansion methodologies could lead to the synthesis of valuable six-membered heterocyclic systems.
Cycloaddition Reactions: The ketone and the ester functionalities could potentially participate in various cycloaddition reactions, leading to the construction of complex polycyclic architectures.
Advanced Computational Modeling for Predictive Research and Property Design
Computational chemistry offers a powerful toolkit for accelerating chemical research by providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For this compound, computational modeling can play a pivotal role in several key areas.
Future Computational Studies:
Mechanistic Investigations: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of novel synthetic reactions, helping to optimize reaction conditions and catalyst design.
Prediction of Spectroscopic and Physicochemical Properties: Computational methods can be used to predict NMR spectra, vibrational frequencies, and other physicochemical properties, aiding in the characterization of new derivatives.
Virtual Screening for Novel Applications: By calculating key molecular descriptors, it may be possible to perform virtual screening to identify potential applications of the molecule and its derivatives in areas such as materials science or as ligands for catalysis.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and derivatization of this compound into these platforms is a logical and promising future direction.
Potential Implementations:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule could enable safer handling of reactive intermediates and facilitate large-scale production. In-line purification and analysis could further streamline the process.
Automated Derivatization: Utilizing automated synthesis platforms would allow for the rapid generation of a library of derivatives by systematically varying reaction partners and conditions. This high-throughput approach would be invaluable for structure-activity relationship studies.
Exploration of Supramolecular Chemistry and Self-Assembly
The presence of polar functional groups and a defined three-dimensional structure makes this compound an interesting candidate for exploration in the field of supramolecular chemistry.
Unexplored Avenues:
Host-Guest Chemistry: Investigating the ability of the molecule to act as a host or guest in the formation of supramolecular complexes could lead to applications in sensing, separation, or catalysis.
Self-Assembly into Higher-Order Structures: Under specific conditions, it is conceivable that derivatives of this lactone could self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles, with potential applications in materials science.
Green Chemistry Implementations and Life Cycle Assessment
Adherence to the principles of green chemistry is essential for the development of sustainable chemical processes. Future research on this compound should incorporate these principles from the outset.
Key Considerations:
Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from biomass would significantly improve the green credentials of the molecule.
Benign Solvents and Catalysts: The development of synthetic methods that employ environmentally friendly solvents (e.g., water, supercritical CO2) and non-toxic, recyclable catalysts is a high priority.
Life Cycle Assessment (LCA): Conducting a thorough life cycle assessment of any newly developed synthetic route will be crucial for quantifying its environmental impact from cradle to grave and for identifying areas for improvement. Current time information in Santa Cruz, CA, US.acs.orgmerckmillipore.com
Bio-Inspired Synthesis and Biomimetic Transformations (excluding clinical/pharmacological applications)
Nature often provides elegant and efficient solutions to complex chemical transformations. Drawing inspiration from biosynthetic pathways can lead to the development of novel and sustainable synthetic methods.
Potential Bio-Inspired Approaches:
Enzymatic Catalysis: The use of isolated enzymes or whole-cell biocatalysts for the stereoselective synthesis or transformation of this compound is a highly attractive prospect. For instance, reductases could be employed for the stereoselective reduction of the ketone, and lipases could be used for enantioselective resolutions.
Biomimetic Cascade Reactions: Designing synthetic cascades that mimic the logic of biosynthetic pathways could lead to highly efficient and selective methods for the construction of the lactone core and its subsequent functionalization.
This compound, while currently a molecule with a relatively low research profile, possesses the structural features of a versatile and valuable chemical entity. The future research directions outlined in this article, spanning from the development of sustainable synthetic methods to the exploration of its potential in advanced materials and technologies, highlight the vast and untapped potential of this compound. A concerted effort in these areas is poised to elevate its status from a chemical curiosity to a key player in the landscape of modern organic chemistry.
Exploration in Analytical Method Development for Complex Matrices
The detection and quantification of this compound in complex matrices such as biological fluids (blood, urine), environmental samples (water, soil), and food products present significant analytical challenges. As a substituted γ-butyrolactone, its analysis is crucial for understanding its metabolic fate, environmental persistence, and potential applications. However, the development of robust and sensitive analytical methods is an area that requires further exploration. This section will delve into the prospective avenues for analytical method development, drawing parallels from established methods for similar small molecule lactones.
The primary challenges in analyzing small molecules like this compound include their low molecular weight, potential for volatility, and the complexity of the sample matrix, which can lead to significant interference. nih.gov Future research should focus on developing highly selective and sensitive methods to overcome these obstacles.
A significant area for future exploration is the optimization of sample preparation techniques. Current methods for similar compounds, such as γ-butyrolactone (GBL), often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. dshs-koeln.deresearchgate.net However, these methods can be time-consuming and may suffer from incomplete recovery. Future research could investigate advanced extraction techniques such as solid-phase microextraction (SPME) and its variants, like total vaporization SPME (TV-SPME), which have shown promise for the analysis of GBL in beverages with minimal sample preparation. ojp.gov
Chromatographic separation coupled with mass spectrometric detection is the cornerstone for the analysis of small organic molecules. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of lactones in biological matrices. researchgate.netresearchgate.net For this compound, future work should focus on developing specific and validated GC-MS and LC-MS/MS methods. This includes the optimization of chromatographic conditions to achieve baseline separation from potential isomers and matrix components, as well as the fine-tuning of mass spectrometry parameters for enhanced sensitivity and selectivity.
The development of novel detection strategies represents another promising research avenue. While mass spectrometry is highly effective, exploring alternative detectors could offer advantages in terms of cost, portability, and real-time analysis. researchgate.net Future investigations could explore the potential of electrochemical sensors or biosensors for the rapid screening of this compound in various samples. nih.gov These sensors could be designed to be highly specific for the target molecule, offering a portable and immediate analytical solution.
Furthermore, the synthesis of isotopically labeled internal standards for this compound is crucial for accurate quantification in complex matrices. The use of such standards can compensate for matrix effects and variations in extraction efficiency and instrument response, leading to more reliable and reproducible results.
To provide a perspective on the current capabilities for analyzing related compounds, the following table summarizes typical parameters for the quantification of γ-butyrolactone (GBL) in biological samples using GC-MS.
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Quantification of GBL | GC-MS | Blood, Urine, Plasma | 0.34 µg/mL | 0.798 µg/mL | 85-95% | researchgate.net |
Future research should aim to develop methods for this compound with similar or improved performance characteristics.
Q & A
Q. How can the structure of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate be confirmed experimentally?
Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze - and -NMR spectra to confirm the oxolane ring, ester group, and substituents. Key signals include the carbonyl (C=O) peak at ~170–175 ppm in -NMR and methyl group protons at δ 1.2–1.5 ppm in -NMR .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the molecular formula (e.g., ) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve spatial arrangements of substituents .
Q. What are critical factors in synthesizing this compound with high purity?
Answer: Key factors include:
- Reaction conditions : Temperature control (e.g., 60–80°C for cyclization) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the ester group .
- Catalyst selection : Use Lewis acids like BF-EtO for efficient ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the compound with >95% purity .
Q. How does the compound’s stability influence storage and handling?
Answer:
- Stability : The ester and ketone groups make it sensitive to moisture and strong acids/bases. Store under inert gas (argon) at –20°C in amber vials .
- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?
Answer:
- Dynamic effects : Check for conformational changes (e.g., ring puckering in oxolane) using variable-temperature NMR .
- Impurity analysis : Compare with synthetic intermediates via LC-MS to identify byproducts (e.g., uncyclized precursors) .
- Computational validation : Optimize geometry using DFT calculations (e.g., Gaussian) and simulate NMR spectra to match experimental data .
Q. What strategies optimize multi-step syntheses involving this compound?
Answer:
- Flow chemistry : Continuous reactors improve yield for exothermic steps (e.g., cyclization) by maintaining precise temperature control .
- Protecting groups : Temporarily block reactive sites (e.g., ketone as acetals) during subsequent functionalization .
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
Q. How can the compound’s reactivity be exploited in medicinal chemistry applications?
Answer:
- Ester hydrolysis : Convert to carboxylic acid derivatives for prodrug development using lipases or alkaline conditions .
- Carbonyl reactivity : Engage in nucleophilic additions (e.g., Grignard reagents) or condensation reactions to generate bioactive heterocycles (e.g., pyrazoles) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups) to study effects on target binding (e.g., enzyme inhibition assays) .
Q. What methodologies assess environmental impacts of this compound?
Answer:
- Degradation studies : Use HPLC or LC-MS to monitor hydrolysis/oxidation under simulated environmental conditions (pH 4–9, UV light) .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal models (OECD Test No. 201/202) .
- Bioaccumulation potential : Calculate log (e.g., via XLogP3) to predict partitioning in aquatic systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity for structurally similar analogs?
Answer:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs using CLSI guidelines .
- Epimerization risks : Check for stereochemical instability (e.g., via chiral HPLC) that may alter activity .
- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers or trends in potency .
Q. What experimental approaches resolve conflicting mechanistic hypotheses in oxidation reactions?
Answer:
- Isotopic labeling : Use -labeled reagents to trace oxygen incorporation pathways .
- Kinetic studies : Measure rate constants under varied conditions (e.g., pH, oxidant concentration) to distinguish between radical vs. ionic mechanisms .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates .
Q. How to integrate this compound into a broader theoretical framework (e.g., drug design)?
Answer:
- Docking studies : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases) .
- QSAR modeling : Corrogate substituent effects with bioactivity data to refine predictive models .
- Fragment-based design : Leverage the oxolane core as a rigid scaffold for fragment libraries in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
